molecular formula C14H12ClFO B1598113 3-Chloro-4-fluoro-3'-methylbenzhydrol CAS No. 842140-69-6

3-Chloro-4-fluoro-3'-methylbenzhydrol

Cat. No. B1598113
M. Wt: 250.69 g/mol
InChI Key: XKMYQLDNGMBQFK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-3’-methylbenzhydrol is an organic compound with the chemical formula C14H12ClFO . It has a molecular weight of 250.696 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-3’-methylbenzhydrol consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The exact structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new heterocyclic molecules involving 3-Chloro-4-fluoro-3'-methylbenzhydrol derivatives have been explored for their potential in drug discovery and materials science. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) from a reduction reaction and its comprehensive characterization, including crystal structure, vibrational spectra, and reactivity studies, highlights the compound's role in the development of new materials with potential applications in non-linear optics and as ligands in drug design due to their stability and electronic properties (Murthy et al., 2017).

Reactivity Studies

Research into the reactivity of halo(pyridinium)carbenes, including those derived from 3-Chloro-4-fluoro-3'-methylbenzhydrol, has been conducted to understand their behavior in various chemical reactions. These studies help elucidate the mechanisms behind their interactions with other molecules, providing insights into their utility in synthetic chemistry for constructing complex molecular architectures (Moya-Barrios et al., 2009).

Antimicrobial Activity

The exploration of derivatives of 3-Chloro-4-fluoro-3'-methylbenzhydrol for antimicrobial activity, particularly against Mycobacterium tuberculosis, indicates the potential of these compounds in the development of new antituberculosis drugs. By synthesizing and testing various substituted methylene/ethylene 4-fluorophenylhydrazide derivatives, researchers aim to identify compounds with significant inhibitory effects against tuberculosis, which remains a major global health challenge (Koçyiğit-Kaymakçıoğlu et al., 2009).

Environmental Implications

Studies on the inhibition of methane oxidation and production by compounds related to 3-Chloro-4-fluoro-3'-methylbenzhydrol offer valuable insights into environmental chemistry, particularly concerning the regulation of methane levels in the atmosphere. Such research contributes to understanding the complex interactions between chemical compounds and microbial processes in various ecosystems, with implications for climate change mitigation strategies (Frenzel & Bosse, 1996).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-13(16)12(15)8-11/h2-8,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMYQLDNGMBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373945
Record name 3-Chloro-4-fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-3'-methylbenzhydrol

CAS RN

842140-69-6
Record name 3-Chloro-4-fluoro-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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